6-氟-3-碘-1H-吲哚

描述

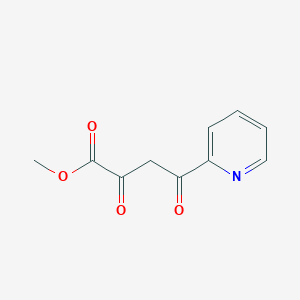

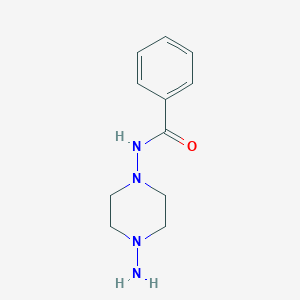

“6-fluoro-3-iodo-1H-indole” is a compound that belongs to the class of indoles . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their diverse biological activities .

Synthesis Analysis

The synthesis of indole derivatives has been the focus of many researchers . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .

Molecular Structure Analysis

The molecular structure of “6-fluoro-3-iodo-1H-indole” consists of a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .

Chemical Reactions Analysis

Indole derivatives have been used as reactants in the preparation of various compounds . For example, 6-fluoroindole may be used as a reactant in the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, antibacterial agents, antifungal agents, Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors for the management of hyperglycemia in diabetes, potent selective serotonin reuptake inhibitors, and inhibitors of HIV-1 attachment .

科学研究应用

合成与制药应用

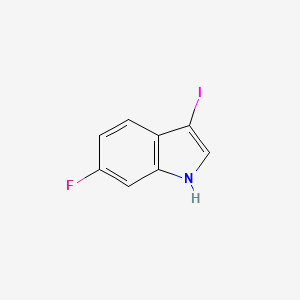

6-氟-3-碘-1H-吲哚及其衍生物在药物合成领域具有重要意义。例如,5-氯-4-氟-1H-吲哚-2-羧酸甲酯是合成非核苷类逆转录酶抑制剂关键中间体。该过程涉及区域选择性碘化步骤,已被优化以获得更好的产率和安全性 (Mayes 等人,2010)。类似地,发现具有 4-氟基团的吲哚衍生物 1 可以增强 HIV-1 抑制的效力和生物利用度 (Wang 等人,2003)。

合成技术

由吲哚合成的化合物 (1-(5-氟戊基)-1H-吲哚-3-基)(2-碘苯基)甲苯酮展示了氟吲哚衍生物的多功能性。这种合成方法避免了对高度无水和无氧条件的需求,从而产生了高产率和更简单的过程 (Cheng,2012)。

化学分析与光谱学

对氟吲哚化合物化学性质的研究包括对氟化芳香族化合物中偶合的研究。例如,使用二维 13C–1H 化学位移相关光谱确定了 6-F-吲哚等化合物中的 13C–19F 和 1H–19F 偶合常数 (Guo & Wong,1986)。这些信息对于了解这些分子的电子性质至关重要。

生物物理研究

在生物物理化学中,研究表明 6-氟吲哚-3-乙酸等衍生物可以表现出显着的荧光量子产率,这对于了解它们与生物系统的相互作用非常重要 (Carić 等人,2004)。

化学应用

已经探索了 6-(氟甲基)吲哚和 6-(二氟甲基)吲哚的合成和反应性,证明了这些新型吲哚衍生物的稳定性和反应性 (Woolridge & Rokita,1989)。这项研究有助于更广泛地了解有机合成中的氟化吲哚。

抗氧化特性

一些氟代苯并咪唑衍生物,其中吲哚基团连接到苯并咪唑环上,已显示出有效的抗氧化特性。这突出了氟吲哚衍生物在对抗氧化应激相关疾病中的潜在治疗应用 (Ateş-Alagöz 等人,2005)。

电子激发态的调制

氟取代对吲哚衍生物(例如 6-氟吲哚)的电子激发态的影响已被研究。像这样的研究提供了对氟吲哚的光物理性质的见解,这对于光动力疗法和荧光成像中的应用非常重要 (Wilke 等人,2017)。

催化反应与有机合成

涉及吲哚衍生物的钯催化反应一直是研究的重点。这包括通过这些反应合成和官能化吲哚,突出了氟吲哚在制造生物活性化合物中的作用 (Cacchi & Fabrizi,2005)。

作用机制

Target of Action

6-Fluoro-3-Iodo-1H-Indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within which the compound is acting.

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways . .

Result of Action

Given the broad biological activities of indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

未来方向

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

属性

IUPAC Name |

6-fluoro-3-iodo-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEDUUPWOPUBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3281727.png)

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3281783.png)

![[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3281790.png)

![5-(Benzyloxy)-1H-benzo[d]imidazole](/img/structure/B3281792.png)